molecular formula C16H15FN6O2 B2827915 3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893932-68-8

3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2827915
CAS RN: 893932-68-8
M. Wt: 342.334
InChI Key: FVTVVFRBOCFETE-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrrolidinyl group, and a triazolopyrimidinone group . These groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, pyrrolidinyl, and triazolopyrimidinone groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the fluorophenyl group might undergo reactions involving the carbon-fluorine bond, while the pyrrolidinyl and triazolopyrimidinone groups might undergo reactions involving the nitrogen atoms .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, highlighting their role as anticancer agents with a novel mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, instead inhibiting the binding of vincas to tubulin. This unique mechanism allows them to overcome resistance attributed to several multidrug resistance transporter proteins, showing potential to inhibit tumor growth in several nude mouse xenograft models when dosed either orally or intravenously (Zhang et al., 2007).

Antiasthma Agents

Triazolopyrimidines have been investigated for their potential as antiasthma agents. Using the human basophil histamine release assay, certain derivatives were identified as mediator release inhibitors, suggesting their utility in managing asthma-related symptoms. This research underscores the versatility of triazolopyrimidines in therapeutic applications beyond oncology, extending into respiratory diseases (Medwid et al., 1990).

Antimicrobial Activity

The antimicrobial potential of triazolopyrimidine derivatives has also been a subject of study, with new derivatives synthesized and evaluated for their activity against various microorganisms. These studies reveal the broad-spectrum antimicrobial efficacy of these compounds, including activities against bacteria and fungi, underscoring their potential in addressing infectious diseases (Farghaly & Hassaneen, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. If it is a drug, it might interact with specific proteins or other molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, synthesis methods, biological activity, and potential applications .

properties

IUPAC Name

3-(3-fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c17-11-4-3-5-12(8-11)23-15-14(19-20-23)16(25)22(10-18-15)9-13(24)21-6-1-2-7-21/h3-5,8,10H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTVVFRBOCFETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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